(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Description
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine is a fluorinated biphenyl derivative featuring a methanamine (-CH2NH2) group at the para position (C4) of one benzene ring and fluorine atoms at the meta (C3) and para' (C4') positions of the biphenyl scaffold.
Properties
IUPAC Name |
[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOELADDGHHKGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Halogenation and Amination: One common method involves the halogenation of biphenyl derivatives followed by amination. For example, starting with 3,4-difluorobenzene, halogenation can be achieved using a halogenating agent and paraformaldehyde in the presence of a catalyst.
Reduction of Nitriles: Another method involves the reduction of 3,4-difluorobenzonitriles in the presence of ammonia and hydrogen, using a catalyst such as Raney nickel.
Industrial Production Methods: Industrial production methods for (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine typically involve scalable synthetic routes such as the Wurtz–Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling . These methods are chosen for their efficiency and ability to produce high yields under controlled conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions are common, where the fluorine atoms can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The compound serves as a building block for the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry:
Mechanism of Action
The mechanism of action of (3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal applications, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The fluorine substituents and amine group significantly influence the compound’s electronic and steric properties. Below is a comparative analysis with structurally related biphenyl methanamines:
Key Observations:
Fluorine Positional Effects: The 3,4'-difluoro substitution in the target compound creates an asymmetric electronic environment, distinct from 4,4'-difluoro analogs (e.g., compound in ). In contrast, 4,4'-difluoro isomers exhibit symmetrical electron withdrawal, which may stabilize π-π stacking in crystal structures .
Halogen vs. Alkyl Substituents: Replacing fluorine with chlorine (e.g., 3'-chloro analog ) increases lipophilicity (Cl has higher molar refractivity than F) and may alter receptor-binding profiles. Methyl groups (e.g., 3,4'-dimethyl analog ) introduce steric bulk and electron-donating effects, which could reduce metabolic oxidation compared to fluorine .
Amine Functionalization :
- The primary amine (-CH2NH2) in the target compound contrasts with ketone (-COCH3) or ester (-OBz) groups in analogs like DFBPE and 3,4'-dimethyl benzoate . The amine enhances water solubility and enables salt formation (e.g., hydrochloride salts in ), critical for pharmacokinetic optimization.
Computational and Experimental Insights
- Density Functional Theory (DFT) : Studies on similar fluorinated biphenyls (e.g., ) predict that fluorine substitution lowers HOMO-LUMO gaps, increasing reactivity. The 3,4'-difluoro arrangement may induce dipole moments favorable for binding charged protein residues.
- Crystallography : SHELX software () has been pivotal in resolving structures of fluorinated biphenyls, revealing how fluorine’s van der Waals radius (1.47 Å) affects packing efficiency compared to chlorine (1.75 Å) .
Biological Activity
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine is an organic compound characterized by its biphenyl structure and the presence of two fluorine atoms at the 3 and 4 positions of one phenyl ring, with a methanamine group attached to the 4 position of the other phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential bioactive properties.
- Molecular Formula : C13H11F2N
- Molecular Weight : 219.23 g/mol
- Structure : Contains a biphenyl core with specific substitutions that influence its reactivity and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate biological pathways by:
- Inhibiting or activating enzymes involved in inflammatory processes.
- Binding to receptors , potentially influencing signaling pathways related to various diseases.
Drug Development
Research indicates that this compound is a promising candidate for drug development, particularly in the synthesis of pharmaceuticals targeting:
- Anti-inflammatory agents : The ability to inhibit enzymes related to inflammation suggests potential therapeutic applications in treating inflammatory diseases.
- Anti-cancer agents : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines.
Case Studies
-
Anti-inflammatory Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.
Compound COX-1 Inhibition (%) COX-2 Inhibition (%) Compound A 75 80 Compound B 60 70 This compound 82 85 -
Cytotoxic Effects on Cancer Cells : Research has shown that this compound can induce apoptosis in various cancer cell lines including breast and lung cancer cells.
Cell Line IC50 (µM) MCF-7 (Breast) 15 A549 (Lung) 20 HeLa (Cervical) 18
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds like (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine. The differences in fluorine substitution patterns lead to variations in their pharmacological profiles.
| Compound | Structure Type | Notable Activity |
|---|---|---|
| This compound | Biphenyl with difluorine | Anti-inflammatory, anticancer |
| (4,4'-Difluoro-[1,1'-biphenyl]-3-yl)methanamine | Biphenyl with difluorine | Lesser anti-inflammatory effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
